3-(4-Chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one
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Overview
Description
3-(4-Chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the chloro, methoxy, and nitro groups onto the phenyl rings using reagents like chlorinating agents, methoxylating agents, and nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its biological activity and potential as a drug candidate.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one
- 3-(4-Chloro-2-methylphenoxy)-4-(2-hydroxyphenyl)-1-(3-nitrophenyl)azetidin-2-one
Uniqueness
The uniqueness of 3-(4-Chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H19ClN2O5 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C23H19ClN2O5/c1-14-12-15(24)10-11-19(14)31-22-21(18-8-3-4-9-20(18)30-2)25(23(22)27)16-6-5-7-17(13-16)26(28)29/h3-13,21-22H,1-2H3 |
InChI Key |
WFZSLASDQDHKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC |
Origin of Product |
United States |
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